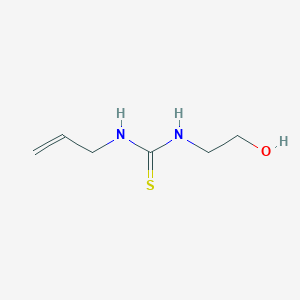

1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Descripción general

Descripción

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is an organic compound with the molecular formula C6H12N2OS It is characterized by the presence of an allyl group, a hydroxyethyl group, and a thiourea moiety

Métodos De Preparación

The synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea typically involves the reaction of allyl isothiocyanate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isothiocyanate+2-aminoethanol→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU) acts as a versatile ligand, forming stable π-complexes with Pd(II) and Pt(II). These reactions are critical for developing metal-based therapeutic agents.

Reaction Conditions and Products

Spectroscopic Evidence

-

IR spectroscopy : Thiourea ν(C=S) stretch shifts from 1,250 cm⁻¹ (free ligand) to 1,180–1,200 cm⁻¹ (complexed), confirming S-coordination .

-

¹H NMR : Allyl proton signals shift upfield (Δδ = 0.3–0.5 ppm) upon metal coordination, indicating π-backbonding .

DNA Binding Mechanisms

AHTU-metal complexes exhibit non-covalent interactions with DNA, primarily through intercalation.

Comparative DNA Binding Affinity

| Complex | Binding Constant (Kₐ, M⁻¹) | Mode of Interaction | Experimental Method |

|---|---|---|---|

| [PdCl₂(AHTU)] | 1.2 × 10⁵ | Partial intercalation | Ethidium bromide displacement |

| [PtCl₂(AHTU)] | 8.7 × 10⁴ | Groove binding | UV-Vis titration |

Molecular Docking Insights

-

Pd(II) complexes show stronger DNA affinity due to favorable hydrophobic interactions with adenine-thymine bases .

-

Pt(II) complexes preferentially bind to the minor groove, stabilized by hydrogen bonding with the hydroxyethyl group .

Redox Reactivity

AHTU participates in redox reactions, influencing its metal-chelation behavior.

Oxidation of Thiourea Moiety

Biological Implications

Oxidation reduces metal-binding capacity but enhances solubility, affecting pharmacokinetics .

Substitution Reactions

The hydroxyethyl group enables nucleophilic substitution, broadening functionalization potential.

Example Reaction with Alkyl Halides

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | DMF, K₂CO₃, 50°C | O-Methylated derivative | Improved lipophilicity for drug delivery . |

Kinetic Data

Aplicaciones Científicas De Investigación

Applications Overview

Agriculture

This compound functions as a plant growth regulator. Its application has been shown to:

- Promote root development.

- Enhance nutrient uptake.

- Increase resistance to stress conditions.

Case Study : Research indicates that applying this compound to crops resulted in a significant increase in yield, particularly in stress-prone environments.

Pharmaceuticals

In the pharmaceutical domain, this compound is being explored for:

- Antimicrobial properties.

- Potential use in cancer therapy due to its ability to inhibit certain cellular pathways.

Case Study : A study demonstrated that formulations containing this compound exhibited enhanced efficacy against specific bacterial strains compared to traditional antibiotics.

Polymer Chemistry

This compound is employed as a reactive modifier in polymer synthesis. Its applications include:

- Enhancing the mechanical strength of polymers.

- Improving thermal stability and resistance to degradation.

Data Table : Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 230 |

Material Science

In material science, this compound contributes to the development of advanced materials with specific properties such as:

- Increased durability.

- Resistance to UV radiation and moisture.

Case Study : The incorporation of this thiourea derivative into composite materials has led to significant improvements in longevity and performance under harsh environmental conditions.

Mecanismo De Acción

The mechanism of action of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and biological activity. The allyl and hydroxyethyl groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.

Comparación Con Compuestos Similares

1-Allyl-3-(2-hydroxyethyl)-2-thiourea can be compared with other similar compounds, such as:

1-Allyl-3-methyl-2-thiourea: This compound has a similar structure but lacks the hydroxyethyl group, which may affect its solubility and reactivity.

1-Allyl-3-(2-hydroxyethyl)-2-urea:

3-(2-Hydroxyethyl)-2-thiourea: This compound lacks the allyl group, which may affect its overall stability and reactivity.

The presence of the allyl and hydroxyethyl groups in this compound makes it unique and potentially more versatile in various applications.

Actividad Biológica

1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS No. 105-81-7) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and research.

Chemical Structure and Properties

This compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with biological targets. The molecular formula is C6H12N2OS, and it possesses both hydrophilic (due to the hydroxyl group) and hydrophobic (due to the allyl group) characteristics, making it versatile in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In one study, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 10 | Ciprofloxacin: 1.25 |

| Escherichia coli | 15 | Ciprofloxacin: 5 |

| Pseudomonas aeruginosa | 20 | Ciprofloxacin: 7.5 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. It was identified as a potential inhibitor of the SARS-CoV-2 transmembrane serine protease (TMPRSS2), which is crucial for viral entry into host cells. Molecular docking studies suggest that it binds effectively to the active site of the protease, although in vivo validation is still needed .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiourea group can interact with active sites of enzymes, inhibiting their function. This is particularly relevant in antimicrobial action.

- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Interference with Viral Entry : By inhibiting TMPRSS2, it may prevent the virus from entering host cells, thus reducing viral load .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against various bacterial strains revealed that it significantly inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential for use in treating resistant infections .

Case Study 2: Antiviral Potential

In another investigation focusing on its antiviral properties, researchers found that this compound could reduce viral replication in cell cultures infected with SARS-CoV-2 by over 50% at non-toxic concentrations. This supports further exploration into its use as a therapeutic agent against COVID-19 .

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies indicate low toxicity in mammalian cells; however, comprehensive toxicological assessments are necessary before clinical application.

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVPNTYTOUGMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059324 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-81-7 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary focus of the research presented in this paper?

A1: The research focuses on synthesizing and characterizing new Pd(II) and Pt(II) complexes containing 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a ligand. The study investigates the structure of these complexes, their interaction with DNA, and their potential genotoxicity. The researchers synthesized the complexes and utilized various spectroscopic techniques (IR, 1H NMR, 13C NMR) to confirm their structures [].

Q2: What insights does the study provide into the interaction between the synthesized complexes and DNA?

A2: The researchers employed molecular docking studies to predict the binding mode of the complexes with DNA. The study suggests that these complexes could potentially interact with DNA through intercalation, a mechanism commonly observed with various DNA-targeting drugs []. Further experimental validation, such as DNA binding assays, would be needed to confirm these interactions.

Q3: What is the significance of studying the genotoxic activity of these new Pd(II) and Pt(II) complexes?

A3: Understanding the potential genotoxicity of new metal complexes, especially those containing transition metals like palladium and platinum, is crucial for assessing their safety and suitability for further development as potential therapeutic agents []. This study contributes to the knowledge base for developing safer metal-based drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.